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molecular formula C12H22N2O3 B1398011 Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate CAS No. 1257294-14-6

Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate

Cat. No. B1398011
M. Wt: 242.31 g/mol
InChI Key: JHWAVTVUXCSETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173650B2

Procedure details

A 10 mL round-bottomed flask was charged with a solution of 3-hydroxy-3-methyl-[1,3′]biazetidinyl-1′-carboxylic acid tert-butyl ester (0.09 g, 0.37 mmol) in DCM/TFA (2 mL/2 mL). The reaction mixture was stirred for 90 min at room temperature. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge. The cartridge was washed with MeOH and the desired product was eluted using 2 M NH3 in MeOH to give 3-Methyl-[1,3′]biazetidinyl-3-ol as a colourless oil (0.04 g, 76%). 1H NMR (300 MHz, CDCl3): δ 3.68-3.51 (m, 6H), 3.25 (d, J=7.6 Hz, 2H), 3.15 (d, J=7.6 Hz, 2H), 1.49 (s, 3H).
Name
DCM TFA
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:11][CH:10]([N:12]2[CH2:15][C:14]([OH:17])([CH3:16])[CH2:13]2)[CH2:9]1)=O)(C)(C)C>C(Cl)Cl.C(O)(C(F)(F)F)=O>[CH3:16][C:14]1([OH:17])[CH2:15][N:12]([CH:10]2[CH2:11][NH:8][CH2:9]2)[CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.09 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)N1CC(C1)(C)O
Name
DCM TFA
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl.C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 90 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The cartridge was washed with MeOH
WASH
Type
WASH
Details
the desired product was eluted

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CC1(CN(C1)C1CNC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.04 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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